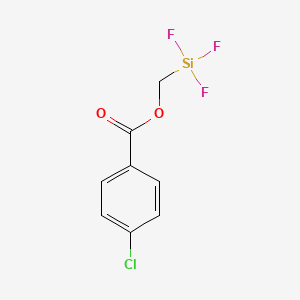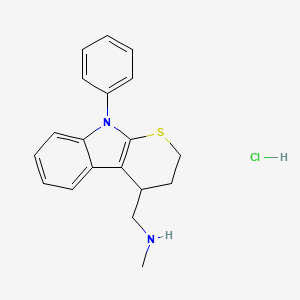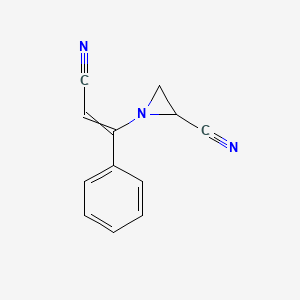![molecular formula C20H20N4O B14450943 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline CAS No. 76226-69-2](/img/structure/B14450943.png)
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a quinoline moiety, which are linked through a hydrazinyl bridge.
準備方法
The synthesis of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline typically involves the condensation of a quinoline derivative with a morpholine-substituted hydrazine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines .
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of various biologically active molecules.
Reduction: Reduction of the compound can yield hydrazine derivatives, which can be further functionalized for specific applications.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups to modify the compound’s properties and enhance its biological activity
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. .
Biology: Quinoline derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In materials science, the compound can be used to develop novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it can interact with receptors on the cell surface, triggering a cascade of intracellular signaling events .
The exact molecular targets and pathways involved depend on the specific application and the biological context. For example, in cancer research, the compound may inhibit kinases involved in cell proliferation, while in antimicrobial research, it may disrupt bacterial cell wall synthesis .
類似化合物との比較
2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer properties.
Camptothecin: A natural product with potent anticancer activity, used as a lead compound for developing chemotherapeutic agents.
Mepacrine: An antimalarial and anti-inflammatory agent with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine and phenyl groups contribute to its versatility and potential for diverse applications .
特性
CAS番号 |
76226-69-2 |
|---|---|
分子式 |
C20H20N4O |
分子量 |
332.4 g/mol |
IUPAC名 |
N-[[morpholin-4-yl(phenyl)methylidene]amino]quinolin-2-amine |
InChI |
InChI=1S/C20H20N4O/c1-2-7-17(8-3-1)20(24-12-14-25-15-13-24)23-22-19-11-10-16-6-4-5-9-18(16)21-19/h1-11H,12-15H2,(H,21,22) |
InChIキー |
CBHRNIPMXCMMOQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=NNC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


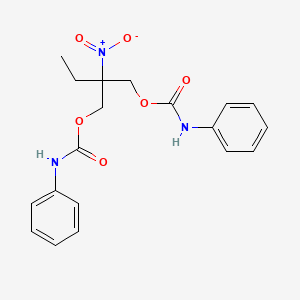
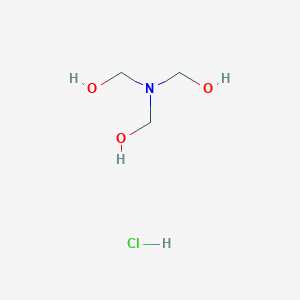

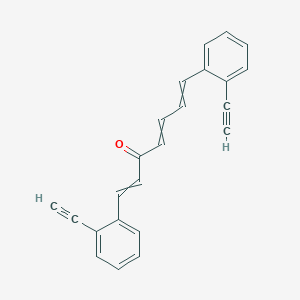

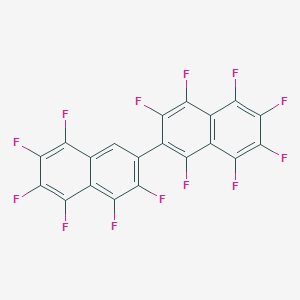

![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)

